6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are derivatives of coumarin. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxyphenyl group at the 3rd position of the chromen-2-one core structure. Chromen-2-ones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is a derivative of quinolone , a class of compounds known to inhibit the enzyme DNA gyrase . DNA gyrase is an essential enzyme involved in DNA replication, and its inhibition can lead to the prevention of bacterial growth .
Mode of Action
As a quinolone derivative , it may interact with its target, DNA gyrase, leading to the inhibition of DNA replication. This interaction could result in the prevention of bacterial growth .
Biochemical Pathways
As a quinolone derivative , it is likely to affect the DNA replication pathway by inhibiting the activity of DNA gyrase . The downstream effects of this inhibition could include the prevention of bacterial growth .
Result of Action
As a quinolone derivative , its action could result in the inhibition of DNA gyrase, leading to the prevention of bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the bromination of 3-(4-methoxyphenyl)-2H-chromen-2-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride (FeCl3) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chromen-2-one core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrochromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-chloro-3-(4-methoxyphenyl)-2H-chromen-2-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one: Has a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of both bromine and methoxyphenyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methoxyphenyl group contributes to its potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-13-5-2-10(3-6-13)14-9-11-8-12(17)4-7-15(11)20-16(14)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRERDDJDCLQSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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